- (Phenylamino)pyrimidine derivatives as protein kinases inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Cas no 945749-71-3 (4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid)

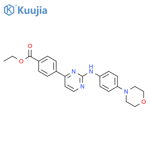

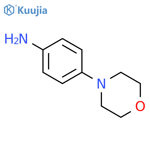

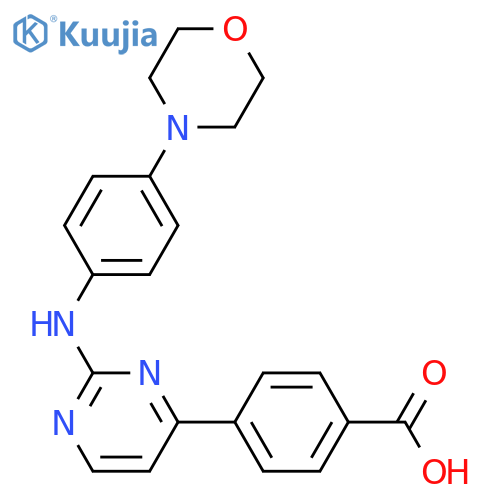

945749-71-3 structure

Productnaam:4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid

CAS-nummer:945749-71-3

MF:C21H20N4O3

MW:376.408504486084

MDL:MFCD18207174

CID:835526

PubChem ID:57990820

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Chemische en fysische eigenschappen

Naam en identificatie

-

- 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid

- 4-(2-{[4-(4-Morpholinyl)phenyl]amino}-4-pyrimidinyl)benzoic acid

- 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid

- VYXONEXRZMHYRY-UHFFFAOYSA-N

- BCP24121

- 4-(2-(4-(morpholino)phenylamino)pyrimidin-4-yl)benzoic acid

- 4-[2-[[4-(4-Morpholinyl)phenyl]amino]-4-pyrimidinyl]benzoic acid (ACI)

- 4-[2-(4-Morpholinophenylamino)pyrimidin-4-yl]benzoic acid

- Momelotinib metabolite M19

- 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoicacid

- TV28NF837I

- AKOS030525443

- SCHEMBL2865873

- DB-348522

- 4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzoic acid

- 945749-71-3

- Benzoic acid, 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)-

- UNII-TV28NF837I

- CS-14283

- VMB74971

- CS-M0412

- 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid

- 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid

-

- MDL: MFCD18207174

- Inchi: 1S/C21H20N4O3/c26-20(27)16-3-1-15(2-4-16)19-9-10-22-21(24-19)23-17-5-7-18(8-6-17)25-11-13-28-14-12-25/h1-10H,11-14H2,(H,26,27)(H,22,23,24)

- InChI-sleutel: VYXONEXRZMHYRY-UHFFFAOYSA-N

- LACHT: O=C(C1C=CC(C2C=CN=C(NC3C=CC(N4CCOCC4)=CC=3)N=2)=CC=1)O

Berekende eigenschappen

- Exacte massa: 376.15354051g/mol

- Monoisotopische massa: 376.15354051g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 2

- Aantal waterstofbondacceptatoren: 7

- Zware atoomtelling: 28

- Aantal draaibare bindingen: 5

- Complexiteit: 498

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 87.6

- XLogP3: 3

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM159937-1g |

4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 95%+ | 1g |

$1043 | 2024-07-19 | |

| eNovation Chemicals LLC | D767840-1g |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98+% | 1g |

$975 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058798-1g |

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98% | 1g |

¥9723.00 | 2024-04-24 | |

| A2B Chem LLC | AI67973-100mg |

4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98% | 100mg |

$335.00 | 2024-07-18 | |

| 1PlusChem | 1P00IMCL-100mg |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98% | 100mg |

$298.00 | 2024-04-19 | |

| 1PlusChem | 1P00IMCL-1g |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98% | 1g |

$975.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D767840-1g |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98+% | 1g |

$975 | 2025-02-28 | |

| eNovation Chemicals LLC | D767840-250mg |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98+% | 250mg |

$500 | 2025-02-19 | |

| eNovation Chemicals LLC | D767840-250mg |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98+% | 250mg |

$500 | 2024-06-06 | |

| ChemScence | CS-M0412-100mg |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 100mg |

$242.0 | 2022-04-26 |

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referentie

Productiemethode 2

Reactievoorwaarden

Referentie

- Phenyl amino pyrimidine compounds and uses thereof, United States, , ,

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran ; rt → 65 °C; 2 h, 65 °C; 65 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Referentie

- Preparation method of JAK inhibitor momelotinib for treating tumor, China, , ,

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 4 h, reflux

Referentie

- Discovery of Janus Kinase 2 (JAK2) and Histone Deacetylase (HDAC) Dual Inhibitors as a Novel Strategy for the Combinational Treatment of Leukemia and Invasive Fungal Infections, Journal of Medicinal Chemistry, 2018, 61(14), 6056-6074

Productiemethode 5

Reactievoorwaarden

Referentie

- Treatment of JAK2-mediated conditions such as anemia using N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-benzamide [CYT387] or a related compound, World Intellectual Property Organization, , ,

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, rt → reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C

Referentie

- New and Practical Synthesis of Momelotinib, Journal of Heterocyclic Chemistry, 2017, 54(5), 2902-2905

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ; 24 h, 85 °C

1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referentie

- Preparation method for JAK inhibitor momelotinib, China, , ,

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 12 h, 80 °C

1.2 Solvents: 1-Butanol ; 30 min, 180 °C

1.2 Solvents: 1-Butanol ; 30 min, 180 °C

Referentie

- Pyrimidine derivatives as JAK-2 inhibitors in combination with other agents and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 100 °C

1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6

1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6

Referentie

- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 16 h, reflux

Referentie

- Solid forms of momelotinib salts and improved processes for the preparation of momelotinib, World Intellectual Property Organization, , ,

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt; 2 h, rt → reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C

Referentie

- Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles, Organic Letters, 2021, 23(15), 5664-5668

Productiemethode 12

Reactievoorwaarden

Referentie

- New and convergent synthesis of Momelotinib dihydrochloride, Heterocycles, 2018, 96(9), 1638-1643

Productiemethode 13

Productiemethode 14

Reactievoorwaarden

Referentie

- Treatment of jak2-mediated conditions, United States, , ,

Productiemethode 15

Reactievoorwaarden

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referentie

- Multiple myeloma treatment, World Intellectual Property Organization, , ,

Productiemethode 16

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; rt → 65 °C; 2 h, 65 °C

Referentie

- Deuterated (phenylamino)pyrimidine compounds as JAK kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Productiemethode 17

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 100 °C; 100 °C → rt

1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6

1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6

Referentie

- 4-Aryl-2-aminopyrimidines or 4-aryl-2-aminoalkylpyrimidines as JAK-2 modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Productiemethode 18

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ; 24 h, rt → reflux

1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; 2 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; 2 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Referentie

- A novel and efficient synthesis of momelotinib, Journal of Chemical Research, 2016, 40(8), 511-513

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Raw materials

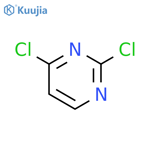

- 2,4-Dichloropyrimidine

- 4-(morpholin-4-yl)aniline

- Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

- 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzonitrile

- N-[4-(morpholin-4-yl)phenyl]guanidine

- 4-(dihydroxyboranyl)benzoic acid

- 4-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]benzoic acid methyl ester

- Benzoic acid, 4-[3-(dimethylamino)-1-oxo-2-propenyl]-, methyl ester

- Benzoic acid, 4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-, methyl ester

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Preparation Products

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Gerelateerde literatuur

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

945749-71-3 (4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid) Gerelateerde producten

- 2165898-75-7((3R,5R)-5-(aminomethyl)pyrrolidin-3-ol)

- 946300-12-5(3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-1-4-(trifluoromethyl)phenylurea)

- 156339-88-7(Albuterol Aldehyde Hemisulfate)

- 1261477-63-7(Ethyl 3-hydroxy-5-nitrophenylacetate)

- 2034560-66-0(1-3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl-2-(thiophen-3-yl)ethan-1-one)

- 1538944-73-8(4,6-dichloro-2-(1-methoxyethyl)pyrimidine)

- 118453-45-5(2,2,2-trifluoro-1-4-(2-methylpropyl)phenylethan-1-ol)

- 1513877-24-1(1H-Benzimidazole-2-sulfonic acid, 6-(4-morpholinylsulfonyl)-)

- 2680663-25-4(3-methoxy-4-2-(2,2,2-trifluoroacetamido)ethylbenzoic acid)

- 1804653-11-9(3-(Difluoromethyl)pyridine-4-acetonitrile)

Aanbevolen leveranciers

BIOOKE MICROELECTRONICS CO.,LTD

Goudlid

CN Leverancier

Reagentie

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Goudlid

CN Leverancier

Bulk

Nanjing jingzhu bio-technology Co., Ltd.

Goudlid

CN Leverancier

Bulk

Nanjing Jubai Biopharm

Goudlid

CN Leverancier

Bulk

Hebei Ganmiao New material Technology Co., LTD

Goudlid

CN Leverancier

Bulk